Methyl 2,2-difluoro-2-[2-(trifluoromethoxy)phenyl]acetate
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Overview
Description
Methyl 2,2-difluoro-2-[2-(trifluoromethoxy)phenyl]acetate is a fluorinated organic compound known for its unique chemical properties. The presence of multiple fluorine atoms in its structure imparts high stability and lipophilicity, making it a valuable reagent in various chemical reactions and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2,2-difluoro-2-[2-(trifluoromethoxy)phenyl]acetate typically involves the reaction of 2-(trifluoromethoxy)benzaldehyde with difluoromethyl acetate under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like toluene. The mixture is heated to reflux, and the product is purified through distillation or recrystallization.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with optimized reaction conditions to ensure high yield and purity. The final product is subjected to rigorous quality control measures to meet industry standards.
Chemical Reactions Analysis
Types of Reactions
Methyl 2,2-difluoro-2-[2-(trifluoromethoxy)phenyl]acetate undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the fluorine atoms are replaced by other nucleophiles.
Oxidation and Reduction: It can undergo oxidation to form corresponding acids or reduction to yield alcohols.
Coupling Reactions: It is used in coupling reactions such as Suzuki-Miyaura coupling, where it reacts with boronic acids to form biaryl compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium methoxide or potassium tert-butoxide in solvents like methanol or dimethyl sulfoxide.
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in ether solvents.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate in solvents such as toluene or dimethylformamide.
Major Products
The major products formed from these reactions include substituted phenyl acetates, carboxylic acids, alcohols, and biaryl compounds, depending on the reaction conditions and reagents used.
Scientific Research Applications
Methyl 2,2-difluoro-2-[2-(trifluoromethoxy)phenyl]acetate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of fluorinated compounds and in coupling reactions.
Biology: The compound is studied for its potential biological activity and its role in the synthesis of bioactive molecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials with enhanced properties due to the presence of fluorine atoms.
Mechanism of Action
The mechanism by which Methyl 2,2-difluoro-2-[2-(trifluoromethoxy)phenyl]acetate exerts its effects involves its high electronegativity and stability due to the fluorine atoms. These properties allow it to participate in various chemical reactions, forming stable intermediates and products. The molecular targets and pathways involved depend on the specific application and reaction conditions.
Comparison with Similar Compounds
Similar Compounds
- Methyl 2,2-difluoro-2-(fluorosulfonyl)acetate
- Methyl 2,2-difluoro-2-(trifluoromethyl)acetate
- Methyl 2,2-difluoro-2-(trifluoromethylthio)acetate
Uniqueness
Methyl 2,2-difluoro-2-[2-(trifluoromethoxy)phenyl]acetate is unique due to the presence of the trifluoromethoxy group, which imparts distinct chemical properties such as increased stability and lipophilicity compared to other similar compounds. This makes it particularly valuable in applications requiring high-performance materials and reagents.
Properties
IUPAC Name |
methyl 2,2-difluoro-2-[2-(trifluoromethoxy)phenyl]acetate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7F5O3/c1-17-8(16)9(11,12)6-4-2-3-5-7(6)18-10(13,14)15/h2-5H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CTCCTVRCRSDKEB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(C1=CC=CC=C1OC(F)(F)F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7F5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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